20-Deoxynarasin sodium
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Overview
Description
20-Deoxynarasin sodium is a compound belonging to the class of organic compounds known as diterpene glycosides. These are diterpenoids in which an isoprene unit is glycosylated. It is an extremely weak basic (essentially neutral) compound based on its pKa .
Preparation Methods
The preparation of 20-Deoxynarasin sodium involves synthetic routes and reaction conditions that are specific to its chemical structure. One of the methods includes the production by the strain of Streptomyces aureofaciens NRRL 11181. Industrial production methods may involve fermentation processes followed by extraction and purification steps to isolate the compound in its pure form.
Chemical Reactions Analysis
20-Deoxynarasin sodium undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
20-Deoxynarasin sodium has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying diterpene glycosides. In biology, it has been studied for its antimicrobial and anticancer activities. In medicine, it is investigated for its potential therapeutic effects, including its ability to inhibit NF-κB signaling and induce tumor cell apoptosis. In industry, it is used as an antibacterial and anticoccidial agent, as well as for increasing feed-utilization efficiency in ruminants .
Mechanism of Action
The mechanism of action of 20-Deoxynarasin sodium involves its interaction with molecular targets and pathways within cells. It acts as a cationic ionophore, disrupting ion gradients across cell membranes. This disruption leads to various cellular effects, including inhibition of NF-κB signaling and induction of apoptosis in tumor cells. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes.
Comparison with Similar Compounds
20-Deoxynarasin sodium is similar to other compounds in the diterpene glycoside class, such as narasin and salinomycin. it is unique in its specific molecular structure and biological activities. Narasin, for example, is also a cationic ionophore and coccidiostat agent, but it has different molecular targets and pathways involved in its mechanism of action . Other similar compounds include deoxy-epi-narasin and 20-deoxy-epi-17-narasin, which share structural similarities but differ in their specific biological activities.
Properties
CAS No. |
70052-00-5 |
---|---|
Molecular Formula |
C43H71NaO10 |
Molecular Weight |
771.0 g/mol |
IUPAC Name |
sodium;2-[6-[6-[3-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]butanoate |
InChI |
InChI=1S/C43H72O10.Na/c1-12-31(35(45)28(8)34(44)29(9)36-24(4)22-25(5)37(50-36)32(13-2)39(46)47)38-26(6)23-27(7)43(51-38)18-15-17-42(53-43)21-20-40(11,52-42)33-16-19-41(48,14-3)30(10)49-33;/h15,18,24-34,36-38,44,48H,12-14,16-17,19-23H2,1-11H3,(H,46,47);/q;+1/p-1 |
InChI Key |
OUOFFCIZINLFCG-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C1C(CC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CCC4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)C)C)O)C)C)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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